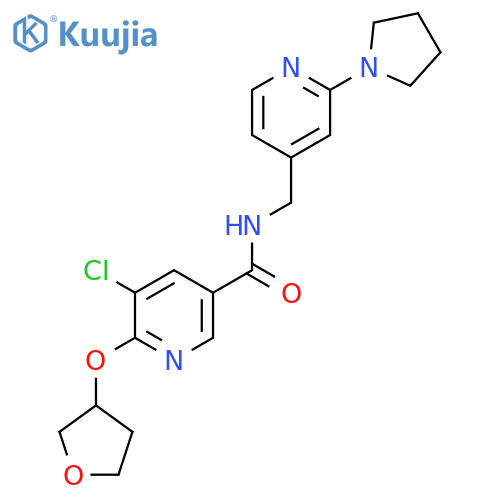

Cas no 1904340-02-8 (5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide)

5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide 化学的及び物理的性質

名前と識別子

-

- 1904340-02-8

- 5-chloro-6-(oxolan-3-yloxy)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyridine-3-carboxamide

- AKOS025346946

- 5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- F6475-1896

- 5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide

-

- インチ: 1S/C20H23ClN4O3/c21-17-10-15(12-24-20(17)28-16-4-8-27-13-16)19(26)23-11-14-3-5-22-18(9-14)25-6-1-2-7-25/h3,5,9-10,12,16H,1-2,4,6-8,11,13H2,(H,23,26)

- InChIKey: JJAXDKILZYCNOY-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=CN=C1OC1COCC1)C(NCC1C=CN=C(C=1)N1CCCC1)=O

計算された属性

- せいみつぶんしりょう: 402.1458683g/mol

- どういたいしつりょう: 402.1458683g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 520

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6475-1896-20μmol |

5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide |

1904340-02-8 | 90%+ | 20μl |

$118.5 | 2023-05-17 | |

| Life Chemicals | F6475-1896-2mg |

5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide |

1904340-02-8 | 90%+ | 2mg |

$88.5 | 2023-05-17 | |

| Life Chemicals | F6475-1896-4mg |

5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide |

1904340-02-8 | 90%+ | 4mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F6475-1896-2μmol |

5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide |

1904340-02-8 | 90%+ | 2μl |

$85.5 | 2023-05-17 | |

| Life Chemicals | F6475-1896-40mg |

5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide |

1904340-02-8 | 90%+ | 40mg |

$210.0 | 2023-05-17 | |

| Life Chemicals | F6475-1896-1mg |

5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide |

1904340-02-8 | 90%+ | 1mg |

$81.0 | 2023-05-17 | |

| Life Chemicals | F6475-1896-75mg |

5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide |

1904340-02-8 | 90%+ | 75mg |

$312.0 | 2023-05-17 | |

| Life Chemicals | F6475-1896-5mg |

5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide |

1904340-02-8 | 90%+ | 5mg |

$103.5 | 2023-05-17 | |

| Life Chemicals | F6475-1896-15mg |

5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide |

1904340-02-8 | 90%+ | 15mg |

$133.5 | 2023-05-17 | |

| Life Chemicals | F6475-1896-10mg |

5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide |

1904340-02-8 | 90%+ | 10mg |

$118.5 | 2023-05-17 |

5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide 関連文献

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamideに関する追加情報

Comprehensive Analysis of 5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 1904340-02-8): Structure, Applications, and Research Insights

The compound 5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 1904340-02-8) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This nicotinamide derivative combines a pyrrolidine-substituted pyridine core with a tetrahydrofuran-3-yloxy moiety, making it a promising candidate for drug discovery. Researchers are particularly interested in its kinase inhibition properties and its role in modulating cellular signaling pathways.

In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. The structural complexity of CAS 1904340-02-8 allows it to interact with specific protein targets, making it a valuable tool for studying diseases such as cancer and inflammatory disorders. Its chloro-substituted nicotinamide backbone is analogous to several FDA-approved drugs, which has further piqued the interest of medicinal chemists.

One of the most frequently searched questions regarding this compound is: "What are the synthetic routes for 5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide?" The synthesis typically involves multi-step organic reactions, including amide coupling, etherification, and heterocyclic functionalization. Researchers often optimize these steps to improve yield and purity, which are critical for preclinical studies.

Another hot topic in the scientific community is the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of CAS 1904340-02-8. Early studies suggest that the tetrahydrofuran-3-yloxy group enhances the compound's bioavailability, while the pyrrolidin-1-yl pyridine moiety contributes to its metabolic stability. These properties are essential for its potential development as an oral therapeutic agent.

The compound's mechanism of action is another area of active investigation. Preliminary data indicate that it may act as a selective kinase inhibitor, targeting enzymes involved in cell proliferation and immune response. This aligns with current trends in personalized medicine, where researchers seek compounds with high specificity to minimize off-target effects.

From a commercial perspective, 5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is available as a high-purity reference standard for analytical and research purposes. Suppliers often highlight its use in high-throughput screening (HTS) and structure-activity relationship (SAR) studies, which are critical for drug development pipelines.

In summary, CAS 1904340-02-8 represents a fascinating case study in modern medicinal chemistry. Its intricate structure, combined with its potential therapeutic applications, makes it a subject of ongoing research. As the scientific community continues to explore its properties, this compound may pave the way for novel treatments in areas such as oncology and immunology.

1904340-02-8 (5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide) 関連製品

- 2228214-08-0(4-(1-methylpiperazin-2-yl)-1H-indole)

- 868966-48-7(N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

- 2227772-06-5(methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate)

- 18317-88-9(cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione)

- 1807004-85-8(2,4-Bis(trifluoromethyl)-3-methoxymandelic acid)

- 1521603-11-1(1-(3-bromo-4-chlorophenyl)methylpiperazine)

- 1609395-59-6(N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride)

- 1218790-98-7(1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylic acid)

- 1361529-52-3(3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine)

- 1401666-52-1((S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide)